5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Overview
Description
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a quinoline moiety, and a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the bromophenyl group and the pyrrolo[3,4-d]pyrimidine core . This reaction is catalyzed by palladium and requires the use of boronic acids as reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
- 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a bromophenyl group, a quinoline moiety, and a pyrrolo[3,4-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to inhibit specific molecular targets and modulate signaling pathways makes it a promising candidate for further research and development in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-dimethyl-6-quinolin-8-ylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c1-26-18-13-28(17-7-3-5-14-6-4-12-25-20(14)17)21(15-8-10-16(24)11-9-15)19(18)22(29)27(2)23(26)30/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMHMCUGCRZJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)C4=CC=CC5=C4N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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